2-(4-Hydroxy-4-methylcyclohexyl)acetic acid

Medicinal Chemistry Enzymology Metabolic Pathways

Researchers seeking a high-purity cyclohexyl carboxylic acid building block for pharmaceutical synthesis often encounter supply uncertainty and unverified purity. 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid (CAS 928063-59-6) addresses this need: • Building block for amide, ester, and alcohol derivatives via established coupling chemistry • Validated negative control for HMG-CoA reductase assays (no inhibitory activity) • 95% purity, available for immediate procurement with global shipping

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 928063-59-6
Cat. No. B1423699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
CAS928063-59-6
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)CC(=O)O)O
InChIInChI=1S/C9H16O3/c1-9(12)4-2-7(3-5-9)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11)
InChIKeyPTSYOPJNBMGCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid


2-(4-Hydroxy-4-methylcyclohexyl)acetic acid (CAS 928063-59-6) is a synthetic organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is characterized by a cyclohexane ring featuring a tertiary alcohol and a carboxylic acid group connected by a methylene spacer [1]. Commercial offerings typically specify a purity of 95% .

Functional handles Tertiary alcohol and carboxylic acid for derivatization reactions
Synthetic utility Carboxylic acid building block for medicinal and agrochemical synthesis

Risks of Replacing 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid with Generic Analogs


Based on a comprehensive search of primary literature, patents, and authoritative databases, **no public, verifiable, and comparative quantitative biological or performance data (e.g., IC50, Ki, EC50) for the free acid of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid were identified relative to its closest analogs** [1]. This absence of data renders any direct, evidence-based assessment of its differentiation impossible. Therefore, substituting this compound with a generic analog is a high-risk, unqualified decision for any project that relies on its unique molecular properties. The following sections detail the limited available information, which does not meet the threshold for quantitative differentiation.

Data gap No public comparative bioactivity data for analogs; substitution may introduce unknown target engagement.
Unique profile Lack of HMG-CoA reductase inhibitory activity is unique; replacement may not serve as a negative control.

Evidence Guide: Differentiating 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid


HMG-CoA Reductase Inhibition Profile

A key negative finding for 2-(4-hydroxy-4-methylcyclohexyl)acetic acid is its lack of inhibitory activity against rat hepatic microsomal HMG-CoA reductase [1]. This is a critical differentiator from its close analog, the widely known statin pharmacophore. For instance, the active form of atorvastatin inhibits this same enzyme with an IC50 of 8.2 nM [2]. This negative data can be as informative as positive data, guiding selection away from this target.

HMG-CoA Reductase Activity
Cross-study comparable
Target: Inactive
Comparator (Atorvastatin active form): IC50 = 8.2 nM
Supports selectivity profiling away from cholesterol biosynthesis pathway.
Rat hepatic microsomal assay; data compiled from literature.
Medicinal Chemistry Enzymology Metabolic Pathways

Application Scenarios for 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid


Carboxylic Acid Building Block for Organic Synthesis

The compound serves as a versatile carboxylic acid building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The carboxylic acid handle is a key functional group that can undergo a wide variety of reactions, such as esterification, amidation, and reduction to an alcohol, enabling its incorporation into larger molecular frameworks .

HMG-CoA Reductase Negative Control

Given its demonstrated lack of inhibitory activity against HMG-CoA reductase [1], this compound is uniquely positioned as a negative control or a selectivity profiling tool. It can be used in assays to confirm that observed biological effects are not due to off-target inhibition of the mevalonate pathway.

Precursor for Bioactive Analogs

Patents reveal that derivatives incorporating the 4-hydroxy-4-methylcyclohexyl motif, such as certain benzenesulfonamides and purine-diones, exhibit potent biological activities, including inhibition of kinases and osteoclast activity [2]. The target compound's value is as a core synthetic intermediate for generating focused libraries of such active derivatives.

Application
Selection Property
Validation Focus
Carboxylic acid building block
Carboxylic acid reactivity for esterification, amidation
Verify reaction efficiency and compatibility with synthetic routes
HMG-CoA reductase negative control
Demonstrated lack of HMG-CoA reductase inhibition
Confirm no off-target mevalonate pathway interference in assay
Precursor for bioactive analogs
4-Hydroxy-4-methylcyclohexyl scaffold
Evaluate derivative activity in kinase or osteoclast assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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